N-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3-[2-oxo-2-(propylamino)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-5-METHYL-4-OXO-3-[(PROPYLCARBAMOYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a molecular formula of C15H13N3O3S . This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-5-METHYL-4-OXO-3-[(PROPYLCARBAMOYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzylamine with a thienopyrimidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-5-METHYL-4-OXO-3-[(PROPYLCARBAMOYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-5-METHYL-4-OXO-3-[(PROPYLCARBAMOYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-5-METHYL-4-OXO-3-[(PROPYLCARBAMOYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- 5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Methyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
What sets N-[(2-METHOXYPHENYL)METHYL]-5-METHYL-4-OXO-3-[(PROPYLCARBAMOYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE apart is its unique methoxyphenyl and propylcarbamoyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
6776-75-6 |
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Molecular Formula |
C21H24N4O4S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3-[2-oxo-2-(propylamino)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H24N4O4S/c1-4-9-22-16(26)11-25-12-24-20-17(21(25)28)13(2)18(30-20)19(27)23-10-14-7-5-6-8-15(14)29-3/h5-8,12H,4,9-11H2,1-3H3,(H,22,26)(H,23,27) |
InChI Key |
MOTXVCVRQJCAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C=NC2=C(C1=O)C(=C(S2)C(=O)NCC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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